molecular formula C28H31N3O3 B239746 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B239746
M. Wt: 457.6 g/mol
InChI Key: QVRSYPMPRXRHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first discovered in the early 1990s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide works by activating the immune system and inducing the production of cytokines, which are small proteins that play a key role in the immune response. Specifically, this compound activates the production of TNF-alpha, a cytokine that is known to have potent anti-tumor activity. TNF-alpha works by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to activate the immune system and induce cytokine production, this compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and spread, and by inhibiting angiogenesis, this compound can effectively starve tumors of the nutrients they need to survive.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective against a variety of cancer types, making it a potentially useful tool for studying cancer biology. However, one limitation is that this compound can be toxic at high doses, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of future directions for research on 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of interest is the development of new formulations of this compound that can be more effectively delivered to tumors. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research aimed at understanding the role of this compound in the immune response and how it can be used to develop new immunotherapies for cancer.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with 4-(2-methylbenzoyl)-1-piperazinecarboxylic acid, followed by coupling with 4-aminophenylacetic acid. Other methods for synthesizing this compound include the reaction of 3,4-dimethylphenol with 2-(4-aminophenyl)acetic acid, followed by coupling with 4-(2-methylbenzoyl)-1-piperazinecarboxylic acid.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, colon, and breast cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.

properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H31N3O3/c1-20-8-13-25(18-22(20)3)34-19-27(32)29-23-9-11-24(12-10-23)30-14-16-31(17-15-30)28(33)26-7-5-4-6-21(26)2/h4-13,18H,14-17,19H2,1-3H3,(H,29,32)

InChI Key

QVRSYPMPRXRHGC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C

Origin of Product

United States

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